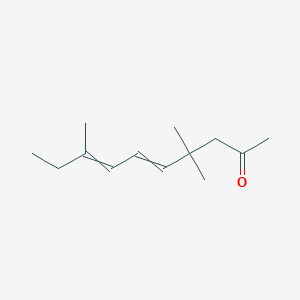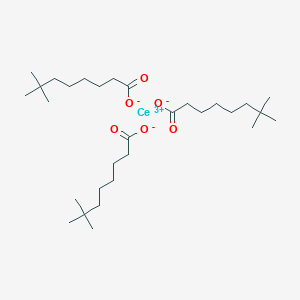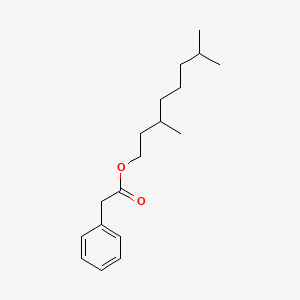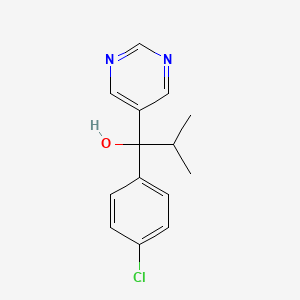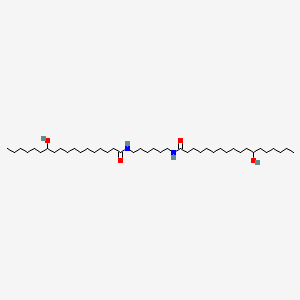
2-Chloro-4'-iodobenzophenone
Overview
Description
2-Chloro-4’-iodobenzophenone is an organic compound with the molecular formula C13H8ClIO. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and iodine atoms. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4’-iodobenzophenone are currently unknown. This compound is a chemical intermediate used in various industrial applications
Result of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds rather than for its biological effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various chemical reactions due to the presence of the chloro and iodo functional groups
Molecular Mechanism
It is known that the compound can participate in various chemical reactions due to the presence of the chloro and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-iodobenzophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the chlorination of o-chlorobenzoic acid to produce o-chlorobenzoyl chloride. This intermediate then undergoes a Friedel-Crafts acylation with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield 2-Chloro-4’-iodobenzophenone .
Industrial Production Methods: Industrial production of 2-Chloro-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of inert gas protection, controlled temperature, and efficient purification techniques are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzophenones.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Chloro-4’-iodobenzophenone is utilized in several scientific research fields:
Comparison with Similar Compounds
- 4-Chloro-4’-iodobenzophenone
- 4-Bromo-4’-iodobenzophenone
- 4-Fluoro-4’-iodobenzophenone
Comparison: 2-Chloro-4’-iodobenzophenone is unique due to the presence of both chlorine and iodine substituents, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in specific synthetic applications, particularly in coupling reactions where the iodine atom facilitates efficient cross-coupling .
Properties
IUPAC Name |
(2-chlorophenyl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYWIUYLHBLQIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641504 | |
| Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-17-6 | |
| Record name | (2-Chlorophenyl)(4-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)
